molecular formula C18H16BrN3O2S B13379667 N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide

N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide

Cat. No.: B13379667
M. Wt: 418.3 g/mol
InChI Key: ZUFPKVYRXJGORF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is a complex organic compound that features a brominated phenyl group, a quinazolinone moiety, and a thioacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide typically involves multiple steps:

    Bromination: The starting material, 4,5-dimethylphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 2-position.

    Quinazolinone Formation: The quinazolinone moiety is synthesized separately, often starting from anthranilic acid derivatives, which are cyclized with appropriate reagents to form the quinazolinone structure.

    Thioacetamide Linkage: The final step involves coupling the brominated phenyl compound with the quinazolinone derivative through a thioacetamide linkage. This can be achieved using thiolating agents such as thiourea or Lawesson’s reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The quinazolinone moiety can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The thioacetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and thiol derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or alkylamines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of quinazolinone N-oxides.

    Reduction: Formation of reduced quinazolinone derivatives.

    Hydrolysis: Formation of amide and thiol derivatives.

Scientific Research Applications

N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The quinazolinone moiety is known to interact with various biological targets, while the thioacetamide linkage may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)-3,5-dinitrobenzamide
  • N-(4-bromo-phenyl)-3,5-dinitrobenzamide

Uniqueness

N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide is unique due to the presence of both the brominated phenyl group and the quinazolinone moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16BrN3O2S

Molecular Weight

418.3 g/mol

IUPAC Name

N-(2-bromo-4,5-dimethylphenyl)-2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H16BrN3O2S/c1-10-7-13(19)15(8-11(10)2)20-16(23)9-25-18-21-14-6-4-3-5-12(14)17(24)22-18/h3-8H,9H2,1-2H3,(H,20,23)(H,21,22,24)

InChI Key

ZUFPKVYRXJGORF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Br)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.